N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic benzothiazole-derived carboxamide compound. Its structure features a 4,5-dimethyl-substituted benzothiazole core linked to a naphthalene-2-carboxamide group via an ethyl spacer with a dimethylamino moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Benzothiazoles are known for their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The naphthalene moiety may contribute to π-π stacking interactions with biological targets, while the dimethylaminoethyl group could improve membrane permeability and receptor binding .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-16-9-12-21-22(17(16)2)25-24(29-21)27(14-13-26(3)4)23(28)20-11-10-18-7-5-6-8-19(18)15-20;/h5-12,15H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOOEHKSGLQDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic carboxamides and thiazole derivatives. Below is a detailed comparison based on molecular structure, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Core : The target compound’s benzothiazole core (vs. triazole in or dihydrothiazole in ) may enhance metabolic stability and binding affinity due to aromatic rigidity and sulfur atom participation in hydrophobic interactions.
- Salt Form : The hydrochloride salt (target) contrasts with neutral carbothioates () or free bases (), favoring enhanced solubility in polar solvents.
Physicochemical and Spectroscopic Properties
- IR/NMR Trends: The target compound’s IR would show peaks for C=O (1680–1650 cm⁻¹, carboxamide) and N-H (3200–3300 cm⁻¹), similar to . ¹H NMR would display signals for dimethylamino protons (~2.2–2.5 ppm) and aromatic naphthalene/benzothiazole protons (6.5–8.5 ppm), aligning with patterns in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
